2-(4-chlorophenyl)-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide
Description
This compound features a structurally complex heterocyclic core comprising a thiazolo[3,2-b][1,2,4]triazole moiety linked to a 3,4-dimethoxyphenyl group. The ethyl spacer between the thiazolo-triazole and acetamide groups may influence molecular flexibility and binding interactions.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O3S/c1-29-18-8-5-15(12-19(18)30-2)21-25-22-27(26-21)17(13-31-22)9-10-24-20(28)11-14-3-6-16(23)7-4-14/h3-8,12-13H,9-11H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFLHEBBWKCCMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)CC4=CC=C(C=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenyl)-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.
Biological Activity Overview
Research has indicated that compounds with similar structural motifs exhibit a variety of biological activities. The specific activities of this compound are summarized below.
Anticancer Activity
The compound's triazole and thiazole moieties are known for their anticancer properties. In particular, fused triazoles have been shown to inhibit Bcl-2 protein expression in cancer cells. A study reported that a closely related compound exhibited IC50 values between 0.31–0.7 µM against Bcl-2-expressing human cancer cell lines . This suggests that the compound may also possess similar anticancer properties.
Table 2: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Indole-based Triazole | Bcl-2 positive cells | 0.31 - 0.7 |
| Indole-based Triazole | Jurkat (Bcl-2 negative) | >10 |
Anti-inflammatory Activity
Compounds similar to the one have been studied for their anti-inflammatory effects. Research indicates that thiazole derivatives can inhibit pro-inflammatory markers such as iNOS and COX-2 in vitro . While direct studies on this specific compound are lacking, the presence of the thiazole unit suggests potential anti-inflammatory activity.
Case Studies
- Antimicrobial Efficacy : A study published in MDPI highlighted the synthesis and testing of various triazole derivatives against bacterial strains. The results indicated that modifications in the aromatic rings significantly affected antimicrobial potency .
- Anticancer Mechanisms : Another research article focused on the design of triazole-thiadiazole compounds that selectively inhibited Bcl-2 in cancer cell lines. The findings suggest that structural variations can lead to enhanced selectivity and potency against cancer cells .
Comparison with Similar Compounds
Structural Features :
- Core : 1,2,3-triazole ring substituted with a naphthalenyloxy-methyl group.
- Acetamide linkage : Directly attached to a 4-chlorophenyl group.
- Key differences : Lacks the thiazolo-triazole core but shares the acetamide-4-chlorophenyl motif.
Synthesis : Prepared via 1,3-dipolar cycloaddition between azide 5m and alkyne 2a, yielding a triazole ring .
Spectroscopic Data :
- IR : Strong C=O stretch at 1678 cm⁻¹, NH stretch at 3291 cm⁻¹, and C–Cl vibration at 785 cm⁻¹ .
- HRMS : [M + H]+ observed at 393.1112 (calculated: 393.1118) .
N-(4-(4-Nitrophenyl)thiazol-2-yl)-2-(4-(((6-nitroquinoxalin-2-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (11g)
Structural Features :
- Core: 1,2,3-triazole linked to a nitroquinoxaline group and a thiazole ring.
- Acetamide linkage : Attached to a 4-nitrophenyl-substituted thiazole.
Synthesis : Synthesized via Cu(I)-catalyzed click chemistry between azide and alkyne precursors, using CuSO₄·5H₂O and sodium ascorbate .
Comparison: Unlike the target compound, 11g incorporates a nitroquinoxaline group, which may enhance π-stacking interactions.
2-((4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide
Structural Features :
- Core : 1,2,4-triazole substituted with bromophenyl and pyridinyl groups.
- Acetamide linkage : Includes a thioether bridge and 4-chlorophenyl group.
Comparison : The thioether bridge and bromophenyl group introduce distinct electronic and steric effects compared to the target’s thiazolo-triazole and dimethoxyphenyl groups. The pyridinyl moiety may enhance metal-coordination capabilities .
2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
Structural Features :
- Core : 1,2,4-triazolo-pyridazine fused ring.
- Acetamide linkage : Substituted with 4-ethoxyphenyl and pyridazine groups.
Data Tables
Table 2: Spectroscopic Data Highlights
| Compound | IR (cm⁻¹) | HRMS ([M + H]+) | Reference |
|---|---|---|---|
| 6m | 1678 (C=O), 785 (C–Cl) | Observed: 393.1112; Calc: 393.1118 | |
| Target Compound | Not provided | Not provided | N/A |
| 11g | Not provided | Not provided |
Research Findings and Implications
Substituent Effects: Electron-withdrawing groups (e.g., Cl, NO₂) may increase metabolic resistance but reduce solubility. Methoxy and ethoxy groups (electron-donating) could improve solubility but may undergo demethylation in vivo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
